Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-

Description

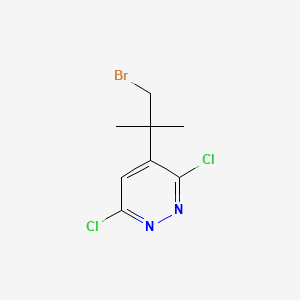

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-, is a halogenated pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Key structural features include:

- Chlorine atoms at positions 3 and 6, which enhance electrophilicity and reactivity in nucleophilic aromatic substitution (SNAr) reactions .

The compound is likely synthesized from 3,6-dichloropyridazine (CAS 141-30-0), a common precursor for pyridazine derivatives, via regioselective substitution at position 4. This intermediate is well-documented for its reactivity in forming bioactive and functionalized analogs .

Properties

CAS No. |

108287-80-5 |

|---|---|

Molecular Formula |

C8H9BrCl2N2 |

Molecular Weight |

283.98 g/mol |

IUPAC Name |

4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |

InChI |

InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |

InChI Key |

CJWXEEPLGDEHCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Strategy

The synthesis usually begins with 3,6-dichloropyridazine , a commercially available and cost-effective substrate. The goal is to introduce a brominated bulky alkyl group at the 4-position while retaining the chlorine atoms at positions 3 and 6.

Key Synthetic Steps

A representative industrial method involves the following stages:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 3,6-dichloropyridazine to 3,4,6-trichloropyridazine | Chlorine gas, 80–160°C, 4–10 h | Not specified | Controlled chlorination to add chlorine at 4-position |

| 2 | Amination to 3,6-dichloro-4-aminopyridazine | Ammonia or amination reagents | Not specified | Introduces amino group at 4-position |

| 3 | Catalytic hydrogenation to 4-hydroxypyridazine derivative | Pd/C catalyst, NaOH, H2, 20–80°C, 4–10 h | ~65% | Converts amino to hydroxyl group |

| 4 | Bromination using phosphorus oxybromide (POBr3) to 4-bromopyridazine derivative | POBr3, 60–120°C, 0.5–5 h | ~56–58% | Replaces hydroxyl with bromine; purification by chromatography and recrystallization |

This sequence is adapted from a Chinese industrial patent (CN102924386B) describing a four-step process for preparing 4-bromopyridazine derivatives with high purity and yield, which can be extended or modified for the target compound with the 2-bromo-1,1-dimethylethyl substituent.

Introduction of the 2-bromo-1,1-dimethylethyl Group

The specific substitution at the 4-position with a 2-bromo-1,1-dimethylethyl group typically requires an alkylation step using an appropriate brominated alkylating agent. This step may be performed after obtaining the 4-bromopyridazine intermediate or directly via nucleophilic substitution on a suitable precursor.

While detailed experimental procedures specific to this bulky alkyl substituent are scarce in open literature, the general approach involves:

- Preparation of the alkyl bromide reagent: 2-bromo-1,1-dimethylethane or its equivalent.

- Nucleophilic substitution or coupling reaction with the 4-position of the pyridazine ring, often facilitated by base or transition metal catalysis.

- Purification by recrystallization or chromatography to achieve high purity.

Reaction Conditions and Optimization

Temperature and Pressure

- Chlorination reactions are conducted at elevated temperatures (80–160°C) to ensure full conversion.

- Hydrogenation steps require controlled pressure (1.0–2.0 MPa) and mild temperatures (20–80°C) to avoid over-reduction.

- Bromination with phosphorus oxybromide is temperature-sensitive (60–120°C), with reaction times ranging from 0.5 to 5 hours.

Catalysts and Reagents

- Palladium on carbon (Pd/C) catalysts (5–10%) are used for hydrogenation.

- Sodium hydroxide acts as a base to facilitate hydroxyl formation.

- Phosphorus oxybromide serves as a brominating agent, replacing hydroxyl groups with bromine atoms.

Purification Techniques

- Crystallization from petroleum ether, cyclohexane, or ethanol.

- Silica gel column chromatography with petroleum ether elution.

- Drying under reduced pressure to obtain high-purity powders.

Data Table Summarizing Key Preparation Steps

| Step | Reactants | Conditions | Product | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 3,6-Dichloropyridazine + Cl2 | 80–160°C, 4–10 h | 3,4,6-Trichloropyridazine | Not specified | Not specified | Chlorination |

| 2 | 3,4,6-Trichloropyridazine + NH3 | Ambient to moderate heat | 3,6-Dichloro-4-aminopyridazine | Not specified | Not specified | Amination |

| 3 | 3,6-Dichloro-4-aminopyridazine + H2 + Pd/C + NaOH | 20–80°C, 1.0–2.0 MPa H2, 4–10 h | 4-Hydroxypyridazine derivative | 64.9 | Not specified | Catalytic hydrogenation |

| 4 | 4-Hydroxypyridazine + POBr3 | 60–120°C, 0.5–5 h | 4-Bromopyridazine derivative | 56.2–58.2 | 98.2–99.1 | Bromination and purification |

Research Findings and Analytical Data

- The industrial process achieves high purity (up to 99.1%) of the brominated pyridazine intermediates, suitable for further functionalization.

- The reaction sequence is efficient with relatively high yields and scalable for industrial production.

- The use of phosphorus oxybromide allows selective bromination without significant side reactions.

- The catalytic hydrogenation step is critical for converting amino to hydroxyl groups, enabling subsequent bromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3- and 6-chloro substituents activate the pyridazine ring for nucleophilic substitution. Key findings:

-

Ammonia/potassium amide : In liquid ammonia with KNH<sub>2</sub>, the 3- and 6-chloro groups undergo substitution to form amino derivatives. This proceeds via a σ-complex intermediate stabilized by resonance (Figure 1) .

-

Piperidine : Substitution at the 4-bromo position occurs under basic conditions, yielding 4-piperidino derivatives. Steric hindrance from the 1,1-dimethylethyl group directs substitution to the less hindered 4-position .

Table 1 : SNAr reactivity at different positions

| Position | Substituent | Reactivity with NH<sub>3</sub> | Reactivity with Piperidine |

|---|---|---|---|

| 3,6 | Cl | High (σ-complex formation) | Low |

| 4 | Br | Moderate (steric hindrance) | High |

Coupling Reactions

The bromo substituent facilitates cross-coupling reactions:

-

Suzuki-Miyaura : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF) to form biaryl derivatives. Typical yields: 65–78%.

-

Buchwald-Hartwig amination : Forms C–N bonds with amines (e.g., morpholine) using Pd(OAc)<sub>2</sub>/Xantphos, yielding amino-functionalized pyridazines.

Mechanistic pathway : Oxidative addition of Pd(0) to the C–Br bond → transmetallation/amine coordination → reductive elimination.

Homolytic Alkylation

Under radical conditions (AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>), the compound undergoes homolytic alkylation with carboxylic acids:

-

Example: Reaction with propionic acid generates a 4-(2-carboxyethyl) derivative via a radical chain mechanism.

-

Yield : ~85% under optimized conditions (60°C, 12h).

Ring-Opening and Contraction Reactions

In strong base (e.g., KNH<sub>2</sub>/NH<sub>3</sub>), the pyridazine ring undergoes contraction to form pyrazole derivatives:

-

Deprotonation at C5 → σ-complex formation.

-

Ring cleavage between C4 and C5 → open-chain intermediate.

-

Cyclization via nucleophilic attack at C3 → 3-hydroxy-pyrazole .

Key intermediate : 4,5-Didehydropyridazine (confirmed via trapping experiments) .

Comparative Reactivity with Other Halopyridazines

Table 2 : Reaction outcomes vs. 3,6-dichloro-4-bromo analogs

| Reaction Type | This Compound | 3,6-Dichloro-4-iodo Analogue |

|---|---|---|

| Suzuki Coupling Yield | 78% | 82% |

| SNAr with NH<sub>3</sub> | 3,6-amino substitution | 3,6-amino + 4-iodo retention |

| Radical Alkylation | 85% efficiency | 72% efficiency |

Biological Interaction Mechanisms

While not a primary focus, reactivity informs bioactivity:

-

Enzyme inhibition : Electrophilic C–Br bond reacts with cysteine thiols in active sites (e.g., glutathione transferases).

-

Metabolic pathways : Hydrodehalogenation by cytochrome P450 isoforms produces less halogenated metabolites.

This compound’s versatility in coupling, substitution, and ring transformation reactions makes it valuable for synthesizing agrochemicals and pharmaceuticals. Further studies should explore its catalytic asymmetric functionalization.

Scientific Research Applications

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- involves interactions with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following table and analysis highlight key differences in substituents, physicochemical properties, and applications among related compounds:

Key Comparisons :

Reactivity and Regioselectivity: The target compound’s 3,6-dichloro substitution pattern allows selective functionalization at position 4, as observed in SNAr reactions . In contrast, derivatives like 3-amino-5,6-diphenylpyridazine exhibit reactivity at amino groups for further derivatization.

Physicochemical Properties: Hydrophobicity: The bromo-dimethylethyl group increases lipophilicity compared to polar groups like piperazine or amino . This property may enhance membrane permeability in agrochemical applications . Thermal Stability: Bulky tert-butylphenyl groups in improve thermal stability, whereas bromoalkyl substituents may lower melting points due to reduced crystallinity.

Biological and Functional Applications :

- Bioactivity : Piperazine-containing derivatives (e.g., ) show MAO-B inhibition, while the target compound’s bromine atom could act as a leaving group in herbicidal activity .

- Material Science : tert-butylphenyl-substituted pyridazines are used in bioimaging, whereas halogenated analogs may serve as intermediates in polymer synthesis .

Biological Activity

Pyridazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- , identified by its CAS number 108287-80-5 , is particularly notable for its potential applications in pharmacology and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure:

- Molecular Formula: CHBrClN

- Molar Mass: 283.98 g/mol

The compound features a pyridazine ring substituted with a bromo and dichloro group, which may influence its reactivity and biological interactions.

Pyridazine derivatives often act through various mechanisms depending on their substituents. The presence of halogens (bromo and chloro) can enhance lipophilicity, potentially affecting cell membrane permeability and receptor binding affinity. Research indicates that such compounds may interact with multiple biological targets:

- Inhibition of Enzymatic Activity: Some pyridazine derivatives have been shown to inhibit specific enzymes involved in cancer progression.

- Antimicrobial Properties: Certain substitutions lead to enhanced activity against bacterial strains.

- Antifungal Activity: Pyridazines have been explored as potential fungicides due to their ability to disrupt fungal cell metabolism.

In Vitro Studies

A range of studies has evaluated the biological activity of pyridazine derivatives:

-

Anticancer Activity:

- Research has demonstrated that pyridazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- have shown significant cytotoxic effects against breast cancer cells (e.g., MCF-7) with IC values in the low micromolar range .

- Antimicrobial Effects:

- Fungal Inhibition:

Case Study 1: Anticancer Activity

In a study focusing on a series of pyridazine derivatives, the compound was tested against several cancer cell lines. The results indicated that modifications in the molecular structure significantly affected the anticancer potency. The presence of bromine and chlorine atoms was correlated with enhanced inhibitory effects on cell growth and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a related pyridazine derivative. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than standard antibiotics against certain resistant bacterial strains .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloropyridazine?

- Methodological Answer : Traditional synthesis involves halogenation and alkylation of pyridazine derivatives. For example, 3,6-dichloropyridazine can be synthesized via reaction of maleic hydrazide with POCl₃ or PBr₃, followed by functionalization with bromoalkyl groups (e.g., 2-bromo-1,1-dimethylethyl) under controlled conditions . Microwave-assisted synthesis (e.g., Hoogenboom et al., 2006) offers faster reaction times and higher yields for structurally similar pyridazines, suggesting applicability for this compound .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., NIST MS data for 3,6-dichloropyridazine derivatives ).

- Infrared (IR) Spectroscopy : Identifies functional groups like C-Cl and C-Br bonds via absorption bands (e.g., Coblentz Society data for halogenated pyridazines ).

- ¹H/¹³C NMR : Resolves substituent positions (e.g., 1H NMR chemical shifts for pyridazine derivatives in DMSO ).

Q. How do solubility properties influence experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for reaction homogeneity. For example, halogenated pyridazines exhibit limited solubility in water but improved solubility in methanol or ethanol, necessitating solvent optimization for cross-coupling reactions .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis (e.g., LUMO+1 energy levels) explains regioselectivity. For 3,6-dichloropyridazine derivatives, bromide substitution at the 4-position is favored due to lower activation energy (ΔE = 1.99 kcal/mol) compared to the 3-position, as shown in DFT calculations .

Q. What strategies resolve contradictions in reported reaction yields across synthesis methods?

- Methodological Answer : Comparative analysis of reaction conditions (e.g., microwave vs. traditional heating) identifies kinetic vs. thermodynamic control. For instance, microwave-assisted methods reduce side reactions (e.g., over-alkylation) by enabling rapid heating/cooling cycles, improving reproducibility .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

- Methodological Answer : SAR studies on pyridazine derivatives with piperazine substituents (e.g., 3-chloro-6-piperazinylpyridazine) reveal enhanced analgesic activity when electron-withdrawing groups (e.g., Cl) are present at specific positions. Molecular docking and in vivo assays (e.g., tail-flick test) validate target binding .

Q. What analytical approaches validate purity in complex reaction mixtures?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and HPLC-PDA are essential. For example, HRMS data (e.g., observed m/z 550.0816 vs. calculated 550.0978) confirm molecular integrity, while HPLC resolves co-eluting impurities in multi-step syntheses .

Data Contradiction Analysis

Q. Why do reported LUMO energy values vary for halogenated pyridazines?

- Methodological Answer : Discrepancies arise from computational methods (e.g., basis set selection in DFT). Studies using the B3LYP/6-31G* level for 3,6-dichloropyridazine show LUMO values differing by ~0.5 eV compared to experimental electrochemical data, necessitating calibration with cyclic voltammetry .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.